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Compound of Interest

Compound Name: Lisaftoclax

Cat. No.: B3028529 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information on the pharmacokinetics (PK) and drug-drug

interactions (DDI) of lisaftoclax (APG-2575). The following troubleshooting guides and

frequently asked questions (FAQs) are designed to address specific issues that may be

encountered during experimental work.

Pharmacokinetics
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of lisaftoclax have been characterized in clinical trials

involving patients with relapsed or refractory hematologic malignancies. Exposures to

lisaftoclax have been shown to increase with doses ranging from 20 to 800 mg.[1] The

following tables summarize the single-dose and steady-state pharmacokinetic parameters of

lisaftoclax.

Table 1: Single-Dose Pharmacokinetic Parameters of Lisaftoclax
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Dose Level
(mg)

N
Cmax
(ng/mL)

Tmax (hr)
AUC0-t
(ng·hr/mL)

t1/2 (hr)

20 1 108 4.0 700 4.1

50 1 157 6.0 1230 5.1

100 1 382 4.0 2580 4.8

200 1 851 4.0 6210 5.5

400 3 1563 ± 451 4.0 ± 2.0 12500 ± 4100 6.2 ± 1.1

600 4 2450 ± 885 4.5 ± 1.0 20100 ± 7660 6.6 ± 1.5

800 3 2837 ± 1155 5.3 ± 1.2
25400 ±

11400
5.9 ± 0.8

Data presented as mean ± standard deviation for n>1. Cmax: Maximum plasma concentration;

Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma

concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination

half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Lisaftoclax (Day 28)

Dose Level
(mg)

N
Cmax,ss
(ng/mL)

Tmax,ss (hr)
AUC0-24,ss
(ng·hr/mL)

400 3 2093 ± 685 4.0 ± 2.0 19900 ± 6800

600 4 3323 ± 1247 4.5 ± 1.0 31800 ± 12800

800 3 3900 ± 1601 5.3 ± 1.2 38400 ± 17800

Data presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at

steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUC0-

24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady

state.
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Pharmacokinetic Analysis

Study Design: Pharmacokinetic parameters were assessed in a Phase 1, multicenter, open-

label, single-agent dose-escalation study in adult patients with relapsed or refractory

hematologic malignancies.[2]

Sample Collection: For pharmacokinetic analysis, blood samples were collected at pre-dose

and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) on

Day 1 and Day 28 of the first treatment cycle.

Bioanalytical Method: Plasma concentrations of lisaftoclax were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis with validated software (e.g., Phoenix WinNonlin).
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Pharmacokinetic Assessment Workflow for Lisaftoclax.
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Pharmacokinetics FAQs & Troubleshooting
Q1: What is the observed half-life of lisaftoclax and what are the implications for dosing?

A1: The average half-life of lisaftoclax ranges from approximately 4 to 6.6 hours.[1][2]

This relatively short half-life supports a once-daily dosing regimen and allows for a rapid

daily dose ramp-up, which may be more convenient for patients compared to drugs with

longer half-lives that require weekly ramp-ups.[2]

Q2: We are observing lower than expected plasma concentrations of lisaftoclax in our in

vivo animal study. What are some potential reasons?

A2: Several factors could contribute to lower than expected plasma concentrations. First,

check the formulation and administration of the compound to ensure accurate dosing.

Issues with solubility or stability of the formulation can lead to incomplete absorption.

Second, consider the possibility of high first-pass metabolism in the species being studied.

Finally, ensure the bioanalytical method is properly validated and that there are no issues

with sample collection, processing, or storage that could lead to drug degradation.

Q3: Is there evidence of drug accumulation with once-daily dosing of lisaftoclax?

A3: Based on the available clinical data, there is no significant accumulation of lisaftoclax
following once-daily dosing.[3]

Drug-Drug Interactions
Clinical Drug-Drug Interaction Data
Clinical studies have evaluated the potential for drug-drug interactions when lisaftoclax is co-

administered with other anticancer agents.

Table 3: Summary of Lisaftoclax Drug-Drug Interaction Studies
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Co-administered Drug Study Population Key Findings

Rituximab Patients with CLL

No clinically significant

pharmacokinetic interactions

were observed. The PK profile

of lisaftoclax was not altered

by rituximab.[4]

Acalabrutinib Patients with CLL

No clinically significant

pharmacokinetic interactions

were observed. The PK profile

of lisaftoclax was not altered

by acalabrutinib.[4]

Metabolic Pathway
The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of lisaftoclax
have not been detailed in the currently available public literature. Most orally administered

small molecule drugs undergo metabolism by CYP enzymes in the liver.
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General Metabolic Pathway for Small Molecule Drugs.
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Drug-Drug Interactions FAQs & Troubleshooting
Q4: We are designing a preclinical study to evaluate a new combination therapy with

lisaftoclax. What is the potential for drug-drug interactions?

A4: While clinical studies with rituximab and acalabrutinib have not shown significant

DDIs, it is crucial to consider the metabolic profile of the new drug.[4] Since the specific

CYP enzymes that metabolize lisaftoclax are not yet publicly known, it is advisable to

conduct in vitro metabolism studies. A reaction phenotyping study using human liver

microsomes and a panel of recombinant CYP enzymes can help identify the potential for

metabolic DDIs.

Q5: Our in vitro DDI study suggests a potential interaction between lisaftoclax and a strong

CYP3A4 inhibitor. How should we interpret this?

A5: If in vitro data suggest that lisaftoclax is a substrate of CYP3A4, co-administration

with a strong CYP3A4 inhibitor could potentially increase the plasma concentration of

lisaftoclax, which may lead to an increased risk of adverse events. Further investigation

through a formal clinical DDI study would be warranted to determine the clinical

significance of this interaction. It is important to note that this is a hypothetical scenario, as

the specific metabolic pathways of lisaftoclax are not yet confirmed in the literature.

Q6: What is the recommended experimental approach to assess the potential of lisaftoclax
to inhibit or induce CYP enzymes?

A6: A standard in vitro approach would involve incubating lisaftoclax with human liver

microsomes and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2,

CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC50 values for inhibition of each

enzyme can then be determined. To assess induction potential, primary human

hepatocytes can be treated with lisaftoclax, followed by measurement of CYP enzyme

mRNA levels and activity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41109219/
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/product/b3028529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro DDI Assessment

Clinical DDI Assessment

Reaction Phenotyping
(Identify metabolizing enzymes)

CYP Inhibition Assay
(Determine IC50 values)

CYP Induction Assay
(Measure mRNA and activity)

Clinical DDI Study
(Co-administration with probe

substrate/inhibitor/inducer)

Informs need for
clinical study

Pharmacokinetic Analysis
of Lisaftoclax and Co-administered Drug

DDI Risk Assessment

Assess Clinical Significance

Click to download full resolution via product page

Drug-Drug Interaction Assessment Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ASH 2021 | Ascentage Pharma Presents Latest Data from Two Studies of Bcl-2-Selective
Inhibitor Lisaftoclax (APG-2575), Including a China Study Demonstrating Complete
Responses [prnewswire.com]

2. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic
Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC
[pmc.ncbi.nlm.nih.gov]

3. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Safety, tolerability, and pharmacokinetics of lisaftoclax (APG-2575)-based therapy in
patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Lisaftoclax Technical Support Center: Pharmacokinetics
and Drug-Drug Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028529#lisaftoclax-pharmacokinetics-and-drug-
drug-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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